Home > Products > Screening Compounds P4255 > N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide -

N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Catalog Number: EVT-6137399
CAS Number:
Molecular Formula: C21H33N7O2
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives []

Compound Description: This group encompasses a series of derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline. The researchers investigated their antimicrobial activities, finding good to moderate efficacy. []

Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide. The variations lie in the substituents attached to this core structure. Exploring different substituents on this scaffold could provide insights into structure-activity relationships and potential applications beyond antimicrobial activity.

Relevance: SGX523, while sharing the [, , ]triazolo[4,3-b]pyridazine core with 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide, differs in its substituents. Specifically, SGX523 contains a quinoline ring system and a thioether linkage, which might contribute to its toxicity profile. Understanding these structural differences could be crucial in designing safer analogs.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

Compound Description: Compound 1, a potent and selective c-Met inhibitor, exhibited desirable pharmacokinetic properties but showed species-dependent covalent binding to microsomal proteins due to bioactivation of the isothiazole ring. []

Relevance: Though not identical, Compound 1 and 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide share the [, , ]triazolo[4,3-b]pyridazine core and both have a nitrogen-containing heterocycle linked to the core. The bioactivation issues observed with Compound 1's isothiazole ring highlight the importance of careful structural modification when designing compounds with this core structure, even when seemingly distant from the core itself.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide []

Compound Description: This compound is identified as an inhibitor of the first bromodomain of BRD4. []

Relevance: This compound shares a high degree of structural similarity with 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide. Both compounds feature the [, , ]triazolo[4,3-b]pyridazine core, a piperidine ring linked to this core, and an extended N-linked chain. Understanding the specific binding interactions of this compound with BRD4 could offer insights into potential targets or off-target effects of 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide.

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine []

Compound Description: This compound is reported as an inhibitor of c-Met kinase. []

Relevance: Like several other compounds listed, this molecule shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide. Its activity as a c-Met kinase inhibitor suggests that the [, , ]triazolo[4,3-b]pyridazine scaffold may be a privileged structure for interacting with kinases, and modifications to the core structure, as seen in 1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide, could be further explored for kinase inhibition.

Overview

N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of a piperidine core and a triazolo-pyridazine moiety, which may contribute to its biological activity.

Source and Classification

This compound can be classified as a piperidine derivative with additional functional groups that enhance its pharmacological profile. The morpholine and triazole components suggest potential applications in neuropharmacology and oncology, respectively. The compound's structure indicates it may interact with various biological targets, making it a candidate for further research in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves several key steps:

  1. Formation of the Piperidine Core: The initial step often involves the reaction of 1-(3-morpholin-4-yl-propyl)piperidine with appropriate carboxylic acid derivatives to form the desired carboxamide.
  2. Synthesis of Triazolo-Pyridazine Moiety: The triazolo-pyridazine component can be synthesized through cyclization reactions involving hydrazine derivatives and 1,2,4-triazole precursors. This step may require specific conditions such as temperature control and the use of solvents like ethanol or dimethyl sulfoxide.
  3. Final Coupling Reaction: The final product is obtained by coupling the synthesized piperidine derivative with the triazolo-pyridazine moiety under controlled conditions to ensure high yield and purity.

Technical Considerations

The synthesis requires careful monitoring of reaction conditions such as temperature, pH, and time to optimize yield. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can be represented as follows:

C19H28N6O\text{C}_{19}\text{H}_{28}\text{N}_{6}\text{O}

This indicates the presence of six nitrogen atoms, which are critical for its biological activity. The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine.
  2. Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions that can modify the compound's structure for enhanced activity.
  3. Cyclization: The triazole ring can undergo additional cyclization reactions that may lead to new derivatives with potentially improved pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action for N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is hypothesized to involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathways.

Data from preliminary studies suggest that this compound may interact with receptors or enzymes involved in neuropharmacological processes or cancer pathways. Further studies are required to elucidate its exact mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide include:

  • Melting Point: Typically determined through differential scanning calorimetry.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in common organic solvents (e.g., ethanol, dimethyl sulfoxide) is important for formulation.
  • Stability: Stability under various pH conditions is crucial for therapeutic applications.
Applications

Scientific Uses

N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide shows promise in several scientific fields:

  1. Pharmaceutical Research: Potential development as a therapeutic agent targeting neurological disorders or cancers.
  2. Biochemical Studies: Useful in studying enzyme interactions or receptor binding affinities due to its unique structural features.

This compound represents an interesting area for future research aimed at uncovering new therapeutic avenues based on its complex structure and potential biological activities. Further studies will help clarify its efficacy and safety profiles for clinical applications.

Properties

Product Name

N-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Molecular Formula

C21H33N7O2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C21H33N7O2/c1-16(2)20-24-23-18-6-7-19(25-28(18)20)27-10-3-5-17(15-27)21(29)22-8-4-9-26-11-13-30-14-12-26/h6-7,16-17H,3-5,8-15H2,1-2H3,(H,22,29)

InChI Key

BSYNTRSSKZPBGA-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCN4CCOCC4

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.